molecular formula C13H8Cl2FNO B337504 2,4-dichloro-N-(4-fluorophenyl)benzamide

2,4-dichloro-N-(4-fluorophenyl)benzamide

Cat. No.: B337504
M. Wt: 284.11 g/mol
InChI Key: UMQSEQDMZXSOHB-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(4-fluorophenyl)benzamide is a synthetic benzamide derivative provided as a dry powder for biological screening and lead optimization in early-stage research . With a molecular formula of C13H8Cl2FNO and a molecular weight of 284.12 g/mol, this compound is of significant interest in medicinal chemistry for the development of novel anti-pathogenic agents . Research indicates that halogenated benzamides, particularly those incorporating fluorine and chlorine atoms, can exhibit enhanced biological activity due to increased lipophilicity, which improves cell penetration and transport to active sites . Specifically, compounds with this dichloro- and fluoro-substitution pattern have shown promising antimicrobial and antifungal activities, including potential effects against bacterial strains known for their ability to form biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus . The presence of the amide group is crucial, as it can form hydrogen bonds with target enzymes, a feature common in many bioactive molecules and commercial pesticides . This product is intended for non-human research applications only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H8Cl2FNO

Molecular Weight

284.11 g/mol

IUPAC Name

2,4-dichloro-N-(4-fluorophenyl)benzamide

InChI

InChI=1S/C13H8Cl2FNO/c14-8-1-6-11(12(15)7-8)13(18)17-10-4-2-9(16)3-5-10/h1-7H,(H,17,18)

InChI Key

UMQSEQDMZXSOHB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)F

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The 4-fluorophenyl group in the target compound contrasts with bulkier substituents like sulfonyl or pyrrolidinone moieties in analogs, which may influence steric hindrance and binding affinity .
  • Synthetic Complexity: Derivatives with aminoethyl or heterocyclic groups (e.g., compound ) require multi-step protection/deprotection strategies, reducing yields compared to simpler alkylation-acylation routes .

Key Observations :

  • Fluorine Impact : Fluorine at the 4-position enhances metabolic stability and bioavailability compared to chlorinated or methoxylated analogs .
  • Activity vs. Selectivity: Aminoethyl-substituted derivatives (e.g., compound ) exhibit potent anti-parasitic activity but may suffer from off-target effects due to basic amine groups, unlike the neutral 4-fluorophenyl analog .

Physicochemical and Pharmacokinetic Profiles

Table 3: Calculated Properties of Selected Compounds

Property This compound 2,4-Dichloro-N-(5-chloro-2-methoxyphenyl)benzamide N-(2-Aminoethyl)-2,4-dichloro-N-(3-chloro-4-fluorophenyl)benzamide
Molecular Weight (g/mol) 300.1 330.6 377.6
logP ~4.6 4.6 3.2
Hydrogen Bond Acceptors 3 3 4
Polar Surface Area (Ų) ~30 30.3 45.7

Key Observations :

  • Lipophilicity : The target compound’s logP (~4.6) aligns with analogs but is lower than sulfonamide derivatives (logP ~5.2) , balancing solubility and membrane permeability.
  • Polar Surface Area: The absence of ionizable groups (e.g., amines) in the 4-fluorophenyl derivative results in a lower polar surface area, favoring blood-brain barrier penetration compared to aminoethyl analogs .

Research Findings and Implications

  • Anti-Parasitic Potential: Aminoethyl-substituted benzamides (e.g., compound ) demonstrate nanomolar activity against Trypanosoma brucei, but their hydrochloride salts may limit oral bioavailability .
  • DHFR Inhibition : Thiadiazole-functionalized analogs (e.g., compound ) show promise as DHFR inhibitors, though the 4-fluorophenyl variant’s exact activity requires further in vitro validation .
  • Structural Optimization : Introducing fluorine or methoxy groups improves target selectivity and metabolic stability, as seen in comparative studies .

Preparation Methods

Optimized Industrial Process

A patented method (CN109678698B) outlines a three-step process with high yield and purity:

  • Chlorination : 2,4-Dichlorotoluene reacts with chlorine gas in the presence of azobisisobutyronitrile (AIBN) catalyst (0.2–1% weight) at 95–105°C.

  • Hydrolysis : The chlorinated intermediate undergoes hydrolysis with water at 110–120°C to form 2,4-dichlorobenzoyl chloride.

  • Purification : Vacuum distillation yields >99% pure product.

ParameterValue
CatalystAIBN (0.2–1% wt)
Temperature95–105°C (chlorination)
Yield90–92%

Amide Formation via Schotten-Baumann Reaction

The Schotten-Baumann reaction is the primary method for synthesizing 2,4-dichloro-N-(4-fluorophenyl)benzamide. This two-phase system neutralizes HCl byproduct and enhances reaction efficiency.

Standard Protocol

  • Reagents : 2,4-Dichlorobenzoyl chloride reacts with 4-fluoroaniline in a solvent (e.g., dichloromethane or THF).

  • Base : Triethylamine or NaOH is added to absorb HCl.

  • Conditions : Stirring at 0–25°C for 1–2 hours, followed by reflux if needed.

Catalytic Optimization

Zinc ferrite nanoparticles (ZnFe₂O₄) improve yields in Schotten-Baumann reactions:

CatalystYield (%)Reaction Time
No catalyst25.62 hours
ZnFe₂O₄ (0.1 g)61.32 hours

Mechanistic Insights

The reaction proceeds via nucleophilic acyl substitution:

  • Acid Chloride Activation : The electrophilic carbonyl carbon in 2,4-dichlorobenzoyl chloride is attacked by the amine nucleophile.

  • HCl Neutralization : Base (e.g., NaOH) removes HCl, driving the equilibrium toward product formation.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

For complex intermediates, microwave irradiation accelerates reaction times and enhances yields. For example:

  • Reagents : 2,4-Dichlorobenzoyl chloride + 4-fluoroaniline.

  • Conditions : Microwave at 100–120°C for 30 minutes.

Phase Transfer Catalysis

Fluorinated compounds may require phase transfer catalysts (e.g., quaternary ammonium salts) to improve solubility in aqueous-organic systems.

Purification Techniques

MethodDescription
RecrystallizationHot ethanol or ethyl acetate
Column ChromatographySilica gel with hexane/ethyl acetate
Vacuum DistillationFor volatile intermediates

Challenges and Considerations

  • Stability of Acid Chloride : 2,4-Dichlorobenzoyl chloride is moisture-sensitive; storage under inert gas is recommended.

  • Side Reactions : Competing hydrolysis or decomposition may occur at elevated temperatures.

  • Catalyst Recycling : Zinc ferrite nanoparticles can be reused 5–6 times without significant loss of activity.

Comparative Analysis of Methods

MethodYield (%)Time (h)Catalyst
Traditional S-B45–608–10None
ZnFe₂O₄-Catalyzed61–652–3ZnFe₂O₄
Microwave-Assisted70–750.5–1None

Q & A

Q. What are the established synthetic routes for 2,4-dichloro-N-(4-fluorophenyl)benzamide and its derivatives?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with alkylation of 4-fluoroaniline followed by acylation with 2,4-dichlorobenzoyl chloride. Key steps include:
  • Alkylation : Reacting 4-fluoroaniline with aldehydes (e.g., N-Boc-2-aminoacetaldehyde) in dichloromethane (DCM) using triethylamine as a base.

  • Acylation : Introducing the benzamide group via reaction with 2,4-dichlorobenzoyl chloride under inert conditions.

  • Purification : Column chromatography (silica gel) or recrystallization to isolate derivatives.
    Example yields vary significantly (54–98%) depending on substituents and steric effects .

    • Data Summary :
DerivativeYield (%)Key ReagentsSolvent/Conditions
1298N-Boc-2-aminoacetaldehydeDCM, RT
14543-Chloro-4-fluoroanilineDMF, 40°C

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :
  • 1H NMR (300 MHz, d6-DMSO) : Assign peaks to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) and amide NH signals (δ 10–11 ppm).
  • ESI Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 329.1).
  • IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and aryl C-Cl/F bonds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during derivative synthesis?

  • Methodological Answer : Contradictory yields (e.g., 57% vs. 98% in derivatives 13 and 12) arise from steric hindrance, solvent polarity, or competing side reactions. Mitigation strategies:
  • Optimize Solvent : Replace DMF with DCM to reduce side-product formation .
  • Adjust Stoichiometry : Increase molar equivalents of 2,4-dichlorobenzoyl chloride to drive acylation .
  • Monitor Kinetics : Use TLC/HPLC to track intermediates and adjust reaction time .

Q. What crystallographic methodologies are recommended for refining the compound’s structure?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL (via SHELX suite) for least-squares refinement. Key parameters:
  • Resolution : ≤ 0.84 Å for high-precision bond lengths.
  • R-Factor : Target < 0.05 for convergence .
  • Example: A similar compound (2-chloro-5-fluoro-N-(4-fluorophenyl)benzamide) was refined to R = 0.033 using SHELXL .

Q. How can computational modeling predict electronic effects of substituents on reactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of Cl/F substituents.
  • Comparative Analysis : Synthesize derivatives with –OCH₃ (electron-donating) vs. –NO₂ (electron-withdrawing) groups and correlate with reaction rates.
  • Validation : Use HPLC to quantify reaction intermediates, confirming computational predictions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for structurally similar derivatives?

  • Methodological Answer : Discrepancies in chemical shifts (e.g., NH signals in DMSO vs. CDCl₃) arise from solvent polarity or hydrogen bonding. Resolution steps:
  • Solvent Standardization : Use deuterated DMSO for consistency.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) by cooling samples to –40°C .

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